甲磺酸羟基二苯胺双(甲磺酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

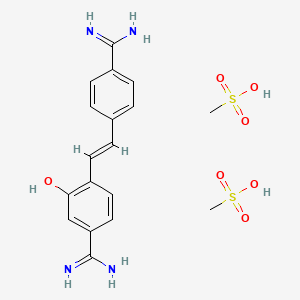

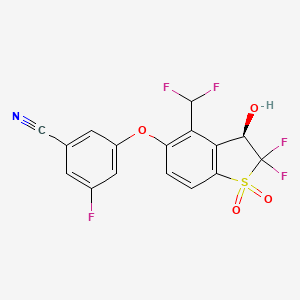

Hydroxystilbamidine bis(methanesulfonate), also known as Fluoro-Gold, is a retrograde fluorescent tracer . It is chemically a weak base and can cross cell membranes in its uncharged form . It is suitable for fluorescence and has an assay of ≥95% (TLC) .

Molecular Structure Analysis

The empirical formula of Hydroxystilbamidine bis(methanesulfonate) is C18H24N4O7S2 . Its molecular weight is 472.54 . The SMILES string representation isCS(O)(=O)=O.CS(O)(=O)=O.NC(=N)c1ccc(cc1)\\C=C\\c2ccc(cc2O)C(N)=N . Physical And Chemical Properties Analysis

Hydroxystilbamidine bis(methanesulfonate) is soluble in water . It exhibits fluorescence with an excitation wavelength (λex) of 318 nm and an emission wavelength (λem) of 560 nm in TBE Buffer .科学研究应用

合成和化学性质: 甲磺酸已被用作合成复杂有机化合物的催化剂。例如,微波辅助、甲磺酸催化的某些化合物的合成证明了其在高效合成中的效用,具有高产率、反应时间短、能耗低和操作方便的特点 (Qi 等,2014).

生物化学应用: 甲磺酸酯,如 N-羟基磺基琥珀酰亚胺,已被合成并表征为蛋白质交联剂。它们在生理 pH 值下交联蛋白质的效率很高,并且对膜不透 (Staros,1982).

离子液体: 对双(甲磺酰基)酰胺盐的研究提供了对离子液体物理性质的见解,例如它们的熔点、流动性和稳定性 (Pringle 等,2003).

纺织工业: 甲磺酸已被研究用作生产棉花免烫性能的催化剂,展示了其在纺织加工中的潜力 (Reinhardt 等,1973).

环境应用: 已研究了甲磺酸等化合物在海洋环境中的生物降解,揭示了某些细菌在有机硫循环中的作用 (Thompson 等,1995).

作用机制

Target of Action

Hydroxystilbamidine bis(methanesulfonate) is a dye that has the ability to bind to both DNA and RNA . It is also a potent inhibitor of cellular ribonucleases . This compound is often used as a retrograde fluorescent tracer in neural mapping and microanatomical research .

Mode of Action

The compound acts on extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA, which inhibits cell division and reproduction . It also has the ability to cross cell membranes in its uncharged form .

Biochemical Pathways

The biochemical pathways affected by Hydroxystilbamidine are primarily related to its interaction with DNA, RNA, and ribonucleases. The compound’s binding to DNA and RNA can lead to changes in gene expression and protein synthesis. Its inhibition of ribonucleases can affect RNA degradation and turnover .

Pharmacokinetics

Its ability to cross cell membranes suggests that it may have good bioavailability .

Result of Action

The binding of Hydroxystilbamidine to DNA and RNA and its inhibition of ribonucleases can lead to changes in cellular function. In the context of its use as a retrograde fluorescent tracer, it allows for the labeling of neurons and the study of axonal projections within the central nervous system .

Action Environment

The action of Hydroxystilbamidine can be influenced by environmental factors such as pH. For instance, when used in a neutral pH buffer, the compound emits a gold fluorescence, while in an acidic pH buffer (e.g., pH 3.3), it emits a blue fluorescence . This suggests that the compound’s action, efficacy, and stability may be sensitive to the pH of its environment.

安全和危害

未来方向

While specific future directions are not mentioned in the search results, Hydroxystilbamidine bis(methanesulfonate) is used for neural mapping in microanatomical research and to label neurons and investigate the early effects of hearing loss . This suggests potential future applications in neuroscience and audiology research.

属性

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSQKCULHSJDC-HFPMQDOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223769-64-0 |

Source

|

| Record name | 223769-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)